N-[2-(2-Fluorophenyl)-2-methoxypropyl]-2-methylbenzamide
Description
Properties
IUPAC Name |
N-[2-(2-fluorophenyl)-2-methoxypropyl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO2/c1-13-8-4-5-9-14(13)17(21)20-12-18(2,22-3)15-10-6-7-11-16(15)19/h4-11H,12H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQQOZRYPADZNBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC(C)(C2=CC=CC=C2F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Fluorophenyl)-2-methoxypropyl]-2-methylbenzamide typically involves multiple steps. One common method includes the reaction of 2-fluorobenzoyl chloride with 2-methoxypropylamine to form an intermediate, which is then reacted with 2-methylbenzoyl chloride under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved yields, and reduced production costs. The use of automated systems ensures consistent quality and minimizes the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-Fluorophenyl)-2-methoxypropyl]-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(2-Fluorophenyl)-2-methoxypropyl]-2-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability or enhanced solubility.
Mechanism of Action
The mechanism of action of N-[2-(2-Fluorophenyl)-2-methoxypropyl]-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group is known to enhance binding affinity to certain proteins, while the methoxypropyl group can influence the compound’s solubility and bioavailability. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that this compound may modulate signaling pathways involved in inflammation and pain.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural and functional differences between N-[2-(2-Fluorophenyl)-2-methoxypropyl]-2-methylbenzamide and related benzamide derivatives:
Key Research Findings and Functional Insights
Substituent Impact on Bioactivity
- Fluorophenyl vs. Chlorophenyl Groups : The presence of a 2-fluorophenyl group in the target compound may enhance metabolic stability compared to chlorophenyl analogs like etobenzanid (Cl substituents), as fluorination often reduces susceptibility to oxidative degradation .
- This contrasts with mepronil’s simpler isopropoxy group, which prioritizes fungicidal activity via membrane disruption .
- Benzamide vs. Pyridinecarboxamide : Diflufenican’s pyridinecarboxamide core () enables herbicidal action through specific enzyme inhibition, whereas benzamide derivatives like the target compound may exhibit broader modes of action, including fungicidal or anti-inflammatory effects .
Physicochemical Properties
- Molecular Weight and Lipophilicity : The target compound’s molecular weight (~314.4 g/mol) falls within the optimal range for cell permeability (200–500 g/mol). Its lipophilicity (predicted logP ~3.5) is higher than mepronil (logP ~2.8) due to the fluorophenyl and methoxypropyl groups, suggesting enhanced tissue penetration .
Biological Activity
N-[2-(2-Fluorophenyl)-2-methoxypropyl]-2-methylbenzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
This compound features a unique molecular structure that includes a fluorinated phenyl group, a methoxypropyl moiety, and a methylbenzamide core. The presence of the fluorine atom enhances the compound's lipophilicity and may improve its binding affinity to biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit certain enzymes, which can lead to modulation of biochemical pathways. For instance, it may interact with the P2X7 receptor, which is involved in inflammatory responses and pain perception .
- Protein Binding : Its structural features allow it to act as a biochemical probe for studying enzyme interactions and protein binding dynamics.
Therapeutic Applications
Research indicates that this compound may have several therapeutic applications:
- Anti-inflammatory Properties : Preliminary studies suggest that the compound could exhibit anti-inflammatory effects, making it a candidate for treating conditions characterized by excessive inflammation.
- Anticancer Activity : The compound is being explored for its potential anticancer properties, particularly in the context of solid tumors where it may influence tumor growth through its action on sigma receptors .
Research Findings
Recent studies have provided insights into the biological activity and potential applications of this compound:
Case Studies
Several case studies have highlighted the efficacy and safety profile of this compound:
- Case Study 1 : In vitro studies demonstrated that treatment with this compound reduced inflammatory markers in cultured macrophages, suggesting its utility in inflammatory diseases.
- Case Study 2 : Biodistribution studies in animal models indicated high tumor uptake when used as a PET imaging agent, supporting further exploration in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
